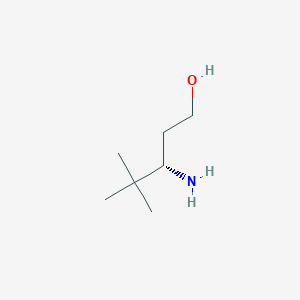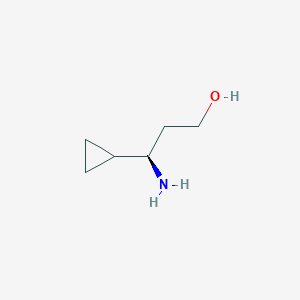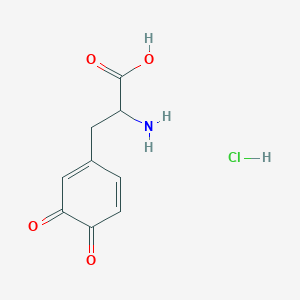![molecular formula C34H48S2 B15217986 2-Icosylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B15217986.png)
2-Icosylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Icosylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene is a complex organic compound that belongs to the class of benzo[b]thieno[2,3-d]thiophenes. These compounds are known for their unique structural properties, which make them valuable in various scientific and industrial applications, particularly in the field of organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Icosylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene typically involves a multi-step process. One common method includes the Friedel-Crafts acylation of benzo[b]benzo[4,5]thieno[2,3-d]thiophene, followed by the reduction of the resulting ketone group. The reduction stage is often the limiting step and can be efficiently carried out using hydrazine hydrate as a reducing agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity products suitable for electronic applications.
Chemical Reactions Analysis
Types of Reactions
2-Icosylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: As mentioned, hydrazine hydrate is commonly used for the reduction of ketone groups.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, often facilitated by catalysts like aluminum chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrazine hydrate in the presence of a base.
Substitution: Aluminum chloride as a catalyst in Friedel-Crafts reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically results in alcohols or alkanes.
Scientific Research Applications
2-Icosylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene has several scientific research applications:
Organic Electronics: Used as a semiconductor material in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Material Science: Its unique structural properties make it suitable for the development of new materials with specific electronic characteristics.
Chemical Research: Serves as a model compound for studying the reactivity and properties of benzo[b]thieno[2,3-d]thiophenes.
Mechanism of Action
The mechanism by which 2-Icosylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene exerts its effects is primarily related to its electronic properties. The compound can act as a p-type semiconductor, facilitating the movement of holes in electronic devices. This is achieved through the interaction of its conjugated π-electron system with external electric fields, allowing for efficient charge transport .
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thieno[2,3-d]thiophene: A simpler analog with similar electronic properties.
Dibenzo[b,d]thiophene: Another related compound used in organic electronics.
Benzo[4,5]selenopheno[3,2-b]thiophene: A selenium-containing analog with distinct electronic characteristics.
Uniqueness
2-Icosylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene stands out due to its extended conjugation and the presence of the icosyl group, which enhances its solubility and processability in organic solvents. This makes it particularly valuable for applications requiring solution-processable materials .
Properties
Molecular Formula |
C34H48S2 |
|---|---|
Molecular Weight |
520.9 g/mol |
IUPAC Name |
2-icosyl-[1]benzothiolo[3,2-b][1]benzothiole |
InChI |
InChI=1S/C34H48S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-28-25-26-30-32(27-28)36-33-29-23-20-21-24-31(29)35-34(30)33/h20-21,23-27H,2-19,22H2,1H3 |
InChI Key |
NQZUVBAYAGLVJH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCC1=CC2=C(C=C1)C3=C(S2)C4=CC=CC=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(3,4,5-Tris{[4-(dodecyloxy)phenyl]methoxy}phenyl)methanol](/img/structure/B15217952.png)
![7-Methyl-2-(methylsulfanyl)-1,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B15217956.png)


![2-Chloro-N-[(1,3,4-thiadiazol-2-yl)carbamoyl]benzene-1-sulfonamide](/img/structure/B15217973.png)
![9H-Purine-9-acetic acid, 6-[(3-methylphenyl)thio]-, ethyl ester](/img/structure/B15217978.png)
![3,3'-(Hexafluorocyclopentene-1,2-diyl)bis[2-methyl-5-(4-aminophenyl)thiophene]](/img/structure/B15217988.png)




